A2-Iso5-4DC19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A2-Iso5-4DC19 involves the use of specific chemical reactions and conditions to achieve the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of lipidoid chemistry to create a compound with the desired molecular structure and properties .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
A2-Iso5-4DC19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to achieve desired modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include modified lipidoid compounds with different functional groups and properties .
Wissenschaftliche Forschungsanwendungen
A2-Iso5-4DC19 has a wide range of scientific research applications, including:
Chemistry: Used as a carrier for the delivery of polynucleotides and other agents to cells, facilitating various chemical reactions and processes.
Biology: Employed in the delivery of genetic material to cells, aiding in gene therapy and other biological research.
Medicine: Utilized in the development of mRNA vaccines and other therapeutic agents, enhancing their delivery and efficacy.
Industry: Applied in the production of specialized lipidoid compounds for various industrial applications
Wirkmechanismus
The mechanism of action of A2-Iso5-4DC19 involves its ability to effectively deliver agents, such as polynucleotides, to cells. This is achieved through its lipidoid structure, which allows it to interact with cell membranes and facilitate the uptake of the delivered agents. The molecular targets and pathways involved include the interaction with cell surface receptors and the subsequent internalization of the compound and its cargo .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to A2-Iso5-4DC19 include other lipidoid carriers such as A2-Iso5-2DC18 and A12-Iso5-2DC18 .
Uniqueness
This compound stands out due to its specific molecular structure and properties, which make it particularly effective in delivering polynucleotides to cells. Its unique lipidoid composition allows for efficient interaction with cell membranes and enhanced delivery of therapeutic agents .
Eigenschaften
Molekularformel |
C49H87N3O2 |
---|---|
Molekulargewicht |
750.2 g/mol |
IUPAC-Name |
ethyl 5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C49H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-49(41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)46-50-47(48(53)54-6-3)52(49)45-39-44-51-42-37-38-43-51/h13-16,19-22,46-47H,4-12,17-18,23-45H2,1-3H3/b15-13-,16-14-,21-19-,22-20- |
InChI-Schlüssel |
LFLMZFRWVBAUJI-KWXKLSQISA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.